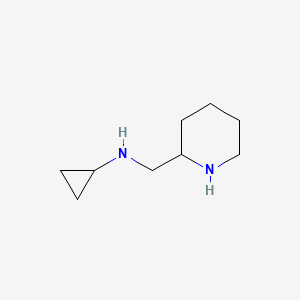
PIPERIDINE-D10-CARBONYL CHLORIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperidine-D10-carbonyl chloride: is a deuterated derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. The deuterium atoms replace the hydrogen atoms in the piperidine ring, making it a valuable compound for various scientific research applications, particularly in the field of nuclear magnetic resonance (NMR) spectroscopy. The molecular formula of this compound is C6D10ClNO, and it is often used as a reagent in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Piperidine-D10-carbonyl chloride can be synthesized through several methods. One common approach involves the deuteration of piperidine followed by the introduction of the carbonyl chloride group. The deuteration process typically involves the exchange of hydrogen atoms with deuterium atoms using deuterium oxide (D2O) or other deuterium sources. The carbonyl chloride group can be introduced using reagents such as thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 under controlled conditions .
Industrial Production Methods: Industrial production of this compound involves large-scale deuteration and chlorination processes. These processes are carried out in specialized reactors designed to handle deuterium and chlorinating agents safely. The reaction conditions are optimized to ensure high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Piperidine-D10-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles such as amines, alcohols, or thiols.
Reduction Reactions: The carbonyl chloride group can be reduced to form piperidine-D10-methanol or other reduced derivatives.
Oxidation Reactions: Although less common, the compound can undergo oxidation reactions to form more oxidized derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under controlled conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Major Products Formed:
Substitution Reactions: Piperidine-D10 derivatives with various functional groups.
Reduction Reactions: Piperidine-D10-methanol and other reduced derivatives.
Oxidation Reactions: Oxidized piperidine-D10 derivatives.
Scientific Research Applications
Piperidine-D10-carbonyl chloride has several scientific research applications, including:
NMR Spectroscopy: The deuterated nature of the compound makes it an excellent internal standard or solvent in NMR spectroscopy, providing clear and distinct signals.
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, particularly in the pharmaceutical industry.
Isotope Labeling: The compound is used in isotope labeling studies to trace the pathways of chemical reactions and biological processes.
Medicinal Chemistry: this compound is used in the development of deuterated drugs, which often exhibit improved pharmacokinetic properties
Mechanism of Action
The mechanism of action of piperidine-D10-carbonyl chloride primarily involves its reactivity as a carbonyl chloride compound. The carbonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. In biological systems, deuterated compounds like this compound are used to study metabolic pathways and drug interactions due to their unique isotopic properties .
Comparison with Similar Compounds
Piperidine: The non-deuterated form of piperidine, widely used in organic synthesis and medicinal chemistry.
Piperidine-1-carbonyl chloride: Similar to piperidine-D10-carbonyl chloride but without deuterium atoms.
Piperidine-D10: The deuterated form of piperidine without the carbonyl chloride group.
Uniqueness: this compound is unique due to its deuterated nature, which provides distinct advantages in NMR spectroscopy and isotope labeling studies. The presence of the carbonyl chloride group further enhances its reactivity, making it a versatile reagent in organic synthesis .
Properties
CAS No. |
1219803-31-2 |
|---|---|
Molecular Formula |
C6H10ClNO |
Molecular Weight |
157.663 |
IUPAC Name |
2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidine-1-carbonyl chloride |
InChI |
InChI=1S/C6H10ClNO/c7-6(9)8-4-2-1-3-5-8/h1-5H2/i1D2,2D2,3D2,4D2,5D2 |
InChI Key |
BIFDXOOJPDHKJH-YXALHFAPSA-N |
SMILES |
C1CCN(CC1)C(=O)Cl |
Synonyms |
PIPERIDINE-D10-CARBONYL CHLORIDE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


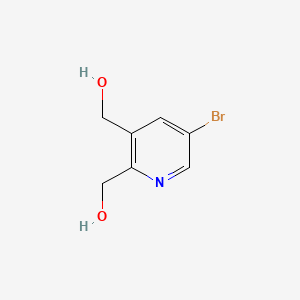
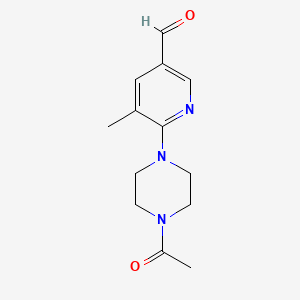
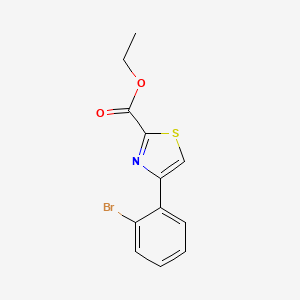

![1-Boc-5-bromo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B578573.png)
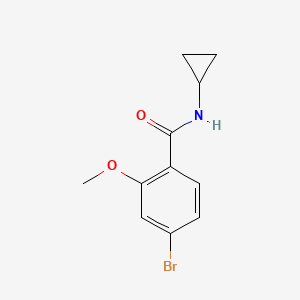
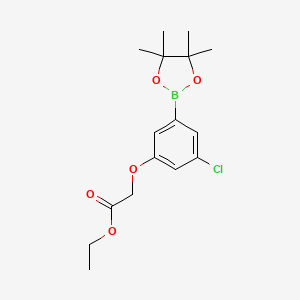
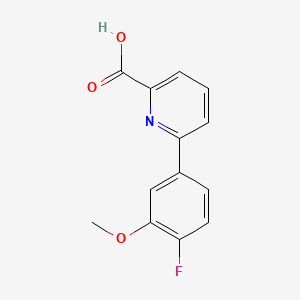
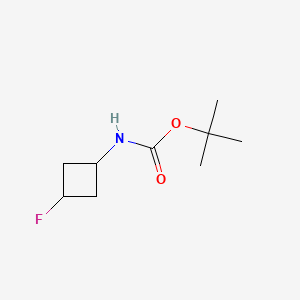
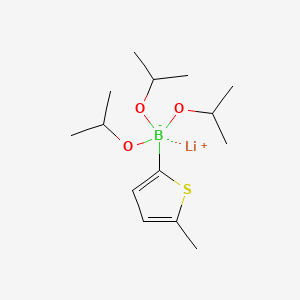
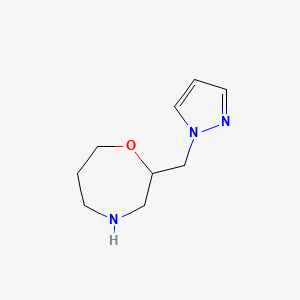
![2-(tert-Butoxycarbonyl)-2-azaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B578585.png)
